

# Technical Guide: Physicochemical Properties and Synthesis of 2-(3-Nitrophenoxy)aniline

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## Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)aniline

Cat. No.: B15231002

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Disclaimer: The compound "**3-(3-Nitrophenoxy)aniline**" as named in the topic query could not be definitively identified in chemical databases. This guide will focus on the closely related and structurally similar isomer, 2-(3-Nitrophenoxy)aniline, for which technical data is available. It is plausible that this was the intended compound of interest.

This technical guide provides a summary of the key physicochemical properties and a detailed experimental protocol for the synthesis of 2-(3-Nitrophenoxy)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Physicochemical Data

The quantitative properties of 2-(3-Nitrophenoxy)aniline are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	93352-53-5	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	230.22 g/mol	[2]
IUPAC Name	2-(3-nitrophenoxy)aniline	[2]
Canonical SMILES	<chem>C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-]</chem>	[2]
InChI Key	CXFJBLOZQBCZTP-UHFFFAOYSA-N	[2]

## Synthesis of 2-(3-Nitrophenoxy)aniline

The synthesis of 2-(3-Nitrophenoxy)aniline can be achieved through a multi-step process that typically involves the nitration of a phenol, followed by an etherification reaction, and concluding with an amination step.[2] A common approach is through nucleophilic aromatic substitution.[2]

This protocol outlines the synthesis of 2-(3-Nitrophenoxy)aniline from 3-nitrophenol and an appropriate halo-substituted nitrobenzene.

Materials:

- 3-Nitrophenol
- 2-Chloronitrobenzene
- A suitable base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide - DMF)
- Reducing agent (e.g., hydrogen gas with a palladium catalyst)[2]

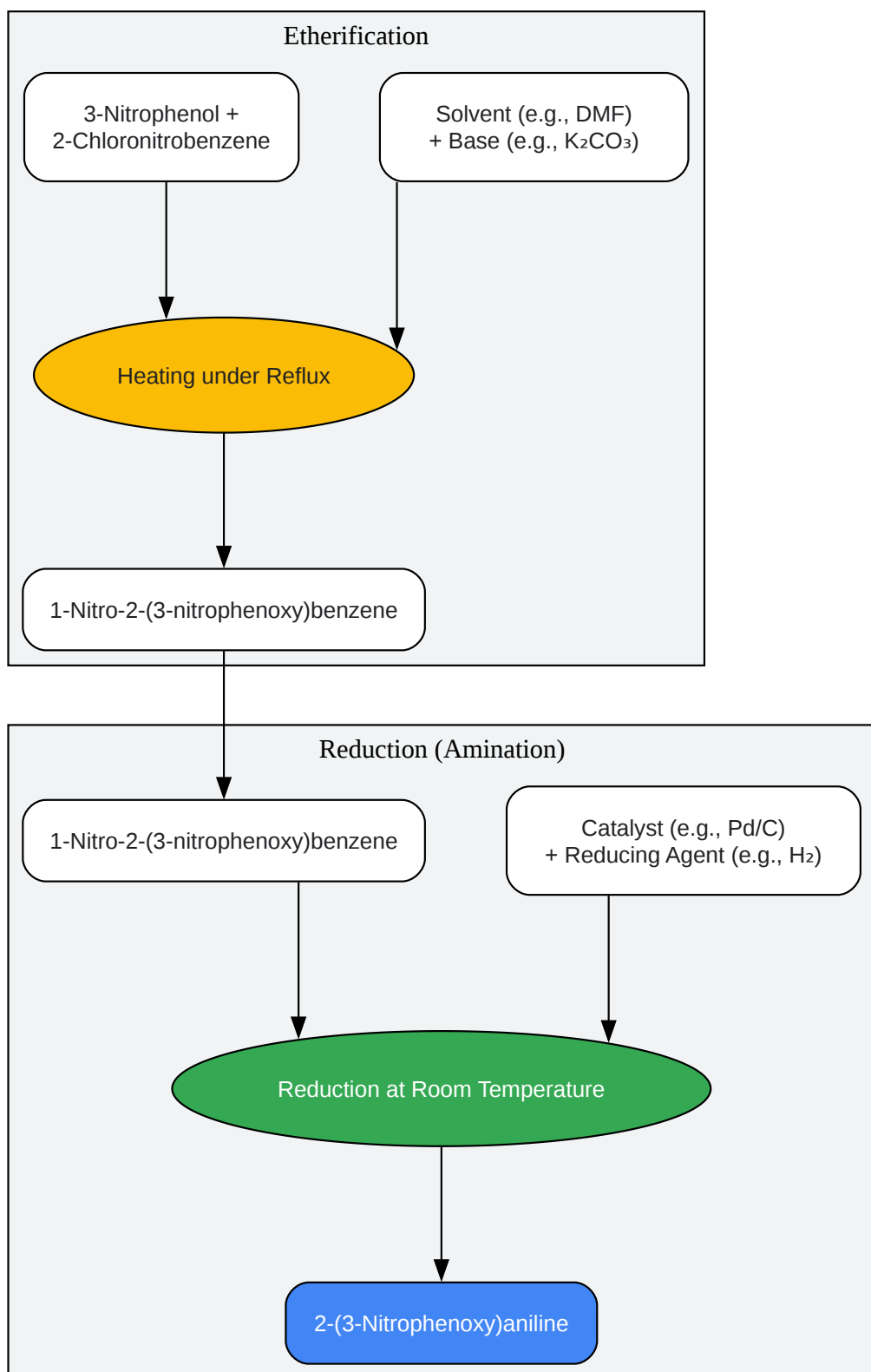
Procedure:

- Etherification:
  - In a reaction vessel, dissolve 3-nitrophenol and 2-chloronitrobenzene in an appropriate solvent such as DMF.
  - Add a base, such as potassium carbonate, to the mixture to facilitate the deprotonation of the phenol.
  - Heat the reaction mixture under reflux for several hours. The ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for nucleophilic aromatic substitution by the phenoxide.<sup>[2]</sup>
  - Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
  - Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product, 1-nitro-2-(3-nitrophenoxy)benzene.
  - Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization.
- Reduction (Amination):
  - Dissolve the purified 1-nitro-2-(3-nitrophenoxy)benzene in a suitable solvent, such as ethanol or ethyl acetate.
  - Add a catalyst, typically palladium on carbon (Pd/C).
  - Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.<sup>[2]</sup>
  - Allow the reaction to proceed at room temperature with vigorous stirring until the reduction of the nitro group to an amine is complete.
  - Monitor the reaction by TLC or another appropriate method.
  - Once the reaction is complete, filter off the catalyst.

- Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(3-Nitrophenoxy)aniline.
- The final product can be further purified by column chromatography or recrystallization if necessary.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(3-Nitrophenoxy)aniline.



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Synthesis workflow for 2-(3-Nitrophenoxy)aniline.

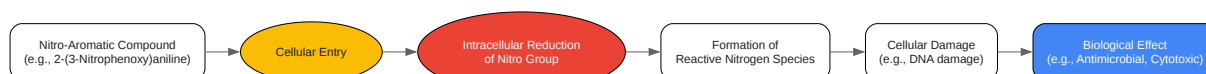
## Potential Biological Significance

While specific signaling pathways for 2-(3-Nitrophenoxy)aniline are not extensively documented in publicly available literature, the broader class of nitro-aromatic compounds is of significant interest in medicinal chemistry. The nitro group is a key feature in a variety of bioactive molecules and can influence their pharmacological effects.[3]

Nitro-containing compounds have been investigated for a range of biological activities, including:

- **Antimicrobial activity:** Many nitro-aromatic compounds exhibit antibacterial and antiparasitic properties. Their mechanism of action often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species that can damage cellular components such as DNA.[3]
- **Anti-inflammatory effects:** Some nitro-compounds have demonstrated anti-inflammatory properties.
- **Anticancer activity:** The nitro group can be a pharmacophore in the design of anticancer agents.

The biological activity of a specific nitrophenoxy aniline would depend on the overall structure of the molecule, including the relative positions of the nitro, amino, and ether linkages. The general mechanism of action for many nitro-aromatic drugs involves intracellular reduction of the nitro group, which is depicted in the following logical diagram.



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Generalized mechanism of action for nitro-aromatic compounds.

Further research would be necessary to elucidate the specific signaling pathways and biological targets of 2-(3-Nitrophenoxy)aniline. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery and development.

[2]

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## References

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